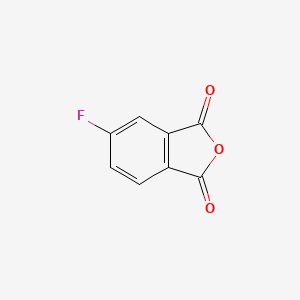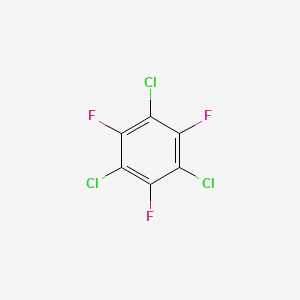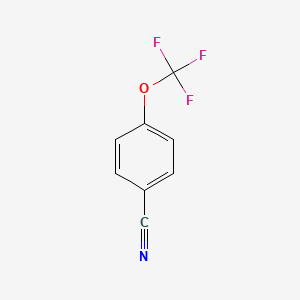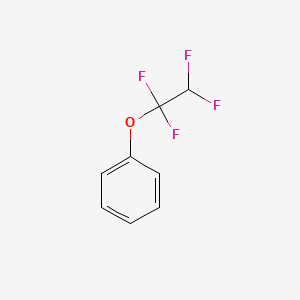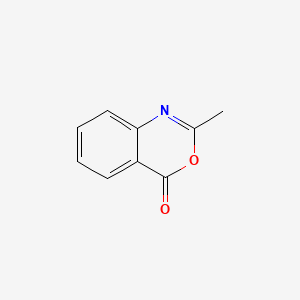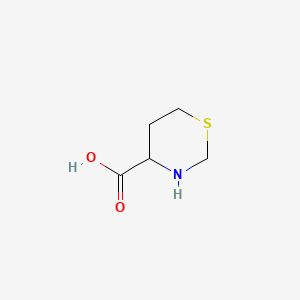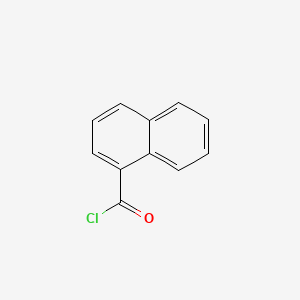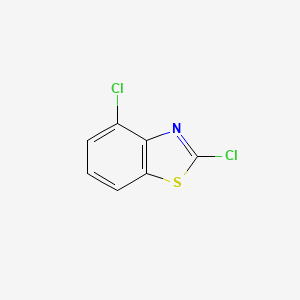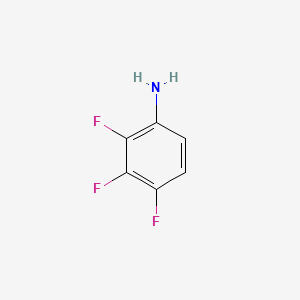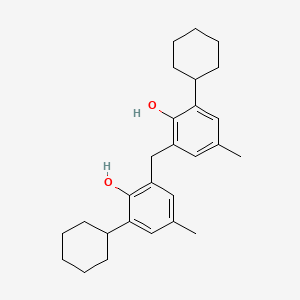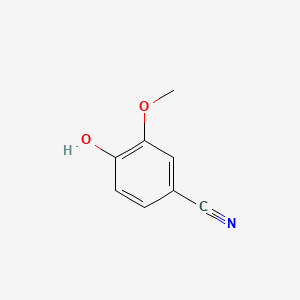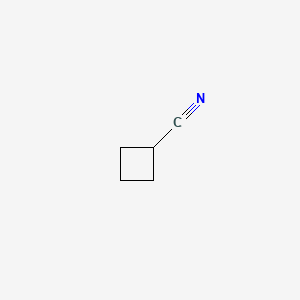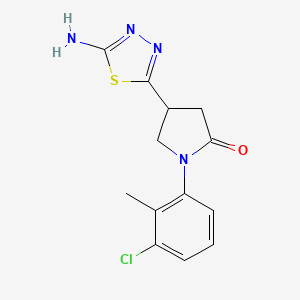
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one, also known as 4-ATMP, is a synthetic compound belonging to the class of thiadiazoles. It was first synthesized in 1993 and has since been studied for its wide range of potential applications in scientific research.
Applications De Recherche Scientifique
However, compounds like this, which are part of the larger family of pyrrolidinones, are often used in various fields of chemistry and biochemistry. They can serve as building blocks in the synthesis of complex molecules, or they can have biological activity themselves, such as acting as inhibitors for certain enzymes or receptors.
Applications of Pyrrolidinones
- Pharmaceuticals : Pyrrolidinones are used in the synthesis of various pharmaceutical drugs, including cotinine, doxapram, povidone, ethosuximide, and the racetams .
- Cognition Enhancers : Some pyrrolidinones, like piracetam and oxiracetam, are used as cognition enhancers due to their unique selectivity for brain areas involved in knowledge acquisition and memory processes .
- Inkjet Cartridges : 2-Pyrrolidone itself is used in inkjet cartridges .
- Biological Activities : Pyrrolidinones have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
Applications of Thiadiazoles
- Pharmaceuticals : Numerous drugs with a thiadiazole ring have been synthesized, displaying a range of therapeutic activities. They have been found to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties .
- Antimicrobial Properties : Some derivatives of thiadiazoles have shown effectiveness against different types of bacteria and fungi .
- Antiviral Properties : Certain thiadiazole derivatives have demonstrated antiviral activities .
- Organic Synthesis : Thiadiazoles demonstrate various unique chemical properties, contributing to their utility in diverse applications. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules .
Additional Applications of Pyrrolidinones
- Synthesis of Alkaloids : Pyrrolidin-2-ones have been used in the synthesis of various alkaloids .
- Synthesis of Unusual β-amino acids : Pyrrolidin-2-ones have been used in the synthesis of unusual β-amino acids such as statin and its derivatives .
- Anti-HCV Activity : Some pyrrolidinones have shown anti-HCV activity .
- Industrial Applications : Pyrrolidinones are used in various industrial applications .
- Microwave-Assisted Organic Synthesis (MAOS) : The application of MAOS for the synthesis of pyrrolidines has had a strong impact, allowing synthetic efficiency to be increased, and also supporting the new era of green chemistry .
Additional Applications of Thiadiazoles
- Antidepressant Properties : Thiadiazole moieties are present in many natural products and pharmaceutical compounds that possess a broad spectrum of biological activities, serving as antidepressant .
- Anxiolytic Properties : Some thiadiazole derivatives have shown anxiolytic properties .
- Antitubercular Properties : Certain thiadiazole derivatives have demonstrated antitubercular activities .
- Antidiabetic Properties : Some thiadiazole derivatives have shown antidiabetic properties .
- Antihypertensive Properties : Certain thiadiazole derivatives have demonstrated antihypertensive activities .
- Functional Molecular Materials : 1,2,5-Thiadiazole 1,1-dioxides and their radical anions have potential use in the construction of functional molecular materials .
Propriétés
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4OS/c1-7-9(14)3-2-4-10(7)18-6-8(5-11(18)19)12-16-17-13(15)20-12/h2-4,8H,5-6H2,1H3,(H2,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQGXMJSEHVMFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CC(CC2=O)C3=NN=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

